molecular formula C13H16F3N3O B2372943 N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide CAS No. 1448121-87-6

N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide

Cat. No.: B2372943
CAS No.: 1448121-87-6
M. Wt: 287.286
InChI Key: ZIMZDNURRDWNET-UHFFFAOYSA-N
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Description

N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide is a useful research compound. Its molecular formula is C13H16F3N3O and its molecular weight is 287.286. The purity is usually 95%.
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Scientific Research Applications

Anticancer Agents

Pyrazole derivatives have been synthesized and evaluated for their topoisomerase IIα inhibitory activity and in vitro cytotoxicity against a panel of cancerous cell lines. These compounds, through molecular docking studies, offer insights into plausible binding modes with the topoisomerase IIα protein, suggesting a pathway for the design of potent anticancer agents (Alam et al., 2016).

Nematocidal Activity

Research into pyrazole carboxamide derivatives, an important class of fungicides in agrochemicals, has shown that certain fluorine-containing compounds exhibit good nematocidal activity against M. incognita, highlighting the potential for pest control applications (Zhao et al., 2017).

Synthesis of Aromatic Compounds

The Diels–Alder reactions of pyrazole derivatives with different dienophiles have been utilized for the efficient preparation of trifluoromethyl-containing aromatic compounds. This research underscores the role of the trifluoromethyl group in determining regioselectivity, suggesting applications in the synthesis of complex aromatic structures (Kondratov et al., 2015).

Investigating Molecular Structure and Reactivity

Studies on the reactivity of ethyl 2-diazo-4,4,4-trifluoroacetoacetate with N,N-diethylamino-prop-1-yne have led to the formation of unexpected pyrazole structures, providing valuable information on the molecular structure and reactivity of these compounds. This research contributes to the understanding of reaction pathways and the synthesis of novel compounds (Guillaume et al., 1994).

Properties

IUPAC Name

N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]cyclohex-3-ene-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F3N3O/c14-13(15,16)11-6-8-19(18-11)9-7-17-12(20)10-4-2-1-3-5-10/h1-2,6,8,10H,3-5,7,9H2,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIMZDNURRDWNET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)NCCN2C=CC(=N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.